molecular formula C12H15N3O B8019516 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

Cat. No.: B8019516
M. Wt: 217.27 g/mol
InChI Key: MAHSLNHNQJJHCZ-UHFFFAOYSA-N
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Description

6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a tert-butyl group at the 6-position, a methyl group at the 1-position, and an aldehyde group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the construction of the pyrazolopyridine core followed by functional group modifications. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate under acidic conditions to form the pyrazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl and methyl groups can enhance its stability and lipophilicity, making it a valuable scaffold for drug design .

Properties

IUPAC Name

6-tert-butyl-1-methylpyrazolo[3,4-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-12(2,3)10-5-8(7-16)9-6-13-15(4)11(9)14-10/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHSLNHNQJJHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C)C(=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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